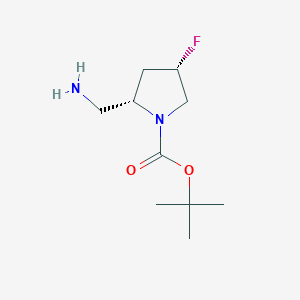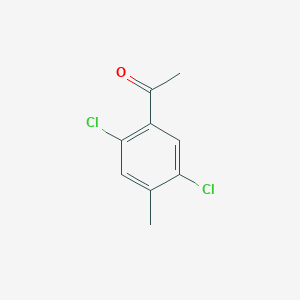
2',5'-Dichloro-4'-methylacetophenone
描述
2’,5’-Dichloro-4’-methylacetophenone is an organic compound belonging to the class of acetophenone derivatives. It is characterized by the presence of a methyl ketone group attached to an aromatic ring, specifically substituted with two chlorine atoms at the 2’ and 5’ positions and a methyl group at the 4’ position. This compound has a molecular formula of C9H8Cl2O and a molecular weight of 203.06 g/mol. It is primarily used for research purposes and is not intended for human or veterinary use.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5’-Dichloro-4’-methylacetophenone can be achieved through the chlorination of acetophenone derivatives. One method involves the reaction of an acetophenone with chlorine gas in the presence of acetic acid . Another method utilizes benzyltrimethylammonium tetrachloroiodate as a chlorinating agent . The reaction conditions typically involve maintaining the temperature between 45°C and 55°C during the addition of reagents, followed by refluxing at 90°C to 95°C for about three hours .
Industrial Production Methods
Industrial production of halogenated acetophenones, including 2’,5’-Dichloro-4’-methylacetophenone, often involves large-scale chlorination processes. These processes must carefully control the reaction conditions to minimize side reactions and ensure high purity and yield of the desired product .
化学反应分析
Types of Reactions
2’,5’-Dichloro-4’-methylacetophenone can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The ketone group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
Substitution: Products with different functional groups replacing the chlorine atoms.
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols or other reduced derivatives.
科学研究应用
2’,5’-Dichloro-4’-methylacetophenone is primarily used in scientific research. Its applications include:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and heterocyclic frameworks.
Biology: It is used in studies involving the biological activities of acetophenone derivatives.
Medicine: Research on its potential pharmacological properties and its role as an intermediate in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and agricultural chemicals.
作用机制
The mechanism of action of 2’,5’-Dichloro-4’-methylacetophenone involves its interaction with molecular targets through its functional groups. The ketone group can participate in nucleophilic addition reactions, while the chlorine atoms can undergo substitution reactions. These interactions can lead to the formation of various derivatives with different biological and chemical properties .
相似化合物的比较
Similar Compounds
2’,4’-Dichloroacetophenone: Similar structure but with chlorine atoms at the 2’ and 4’ positions.
4’-Methylacetophenone: Lacks the chlorine substitutions.
2’,5’-Dichloroacetophenone: Similar but without the methyl group.
Uniqueness
2’,5’-Dichloro-4’-methylacetophenone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
1-(2,5-dichloro-4-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c1-5-3-9(11)7(6(2)12)4-8(5)10/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTIZTAADQHDCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C(=O)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


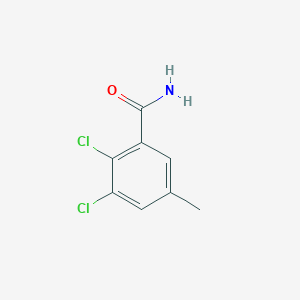
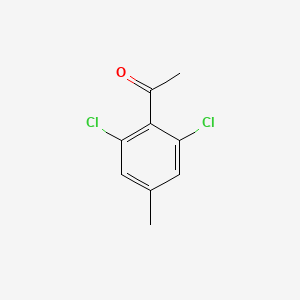
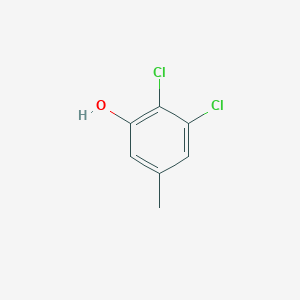
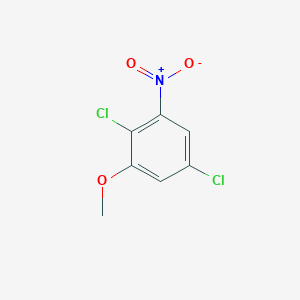
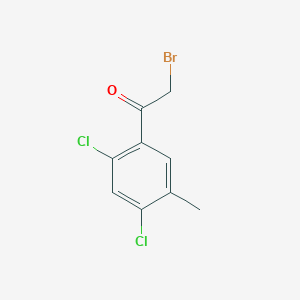
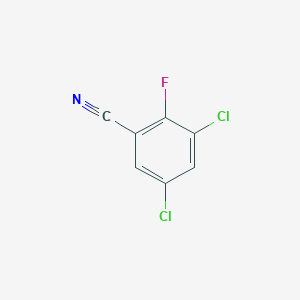




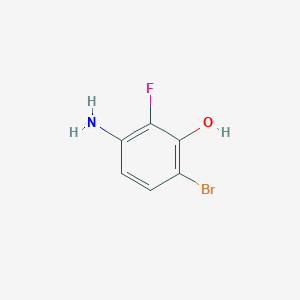

![2-Amino-2-{bicyclo[1.1.1]pentan-1-yl}acetic acid hydrochloride](/img/structure/B3110880.png)
